5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester
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Overview
Description
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
Scientific Research Applications
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of boronic esters in chemical reactions often involves transmetalation . In the Suzuki–Miyaura coupling, for example, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Future Directions
The use of boronic esters in chemical reactions, such as the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions involving boronic esters, and the study of their mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester typically involves the reaction of 5-ethoxycarbonyl-2-methylpyrrole with a boronic acid derivative. One common method is the reaction of the pyrrole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), alcohols (from oxidation), and various substituted derivatives (from substitution reactions).
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling.
2-Methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure but without the ethoxycarbonyl group.
5-Carboxy-2-methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure with a carboxyl group instead of an ethoxycarbonyl group.
Uniqueness
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is unique due to the presence of the ethoxycarbonyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.
Properties
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGQUVPHQRHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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